molecular formula C16H17NO2 B1387379 4-(Diphenylamino)butanoic acid CAS No. 13505-00-5

4-(Diphenylamino)butanoic acid

Cat. No.: B1387379
CAS No.: 13505-00-5
M. Wt: 255.31 g/mol
InChI Key: SWUJAUCPZSQJPJ-UHFFFAOYSA-N
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Description

4-(Diphenylamino)butanoic acid is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a diphenylamino group attached to a butanoic acid backbone. This compound appears as a white crystalline powder and is soluble in both water and organic solvents. It has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diphenylamino)butanoic acid typically involves the reaction of diphenylamine with butanoic acid derivatives under controlled conditions. One common method is the Aldol condensation reaction, where substituted acetophenones, propiophenones, and 4-(Diphenylamino)benzaldehyde are combined . The reaction conditions often include the use of ethanol as a solvent and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale Aldol condensation reactions, followed by purification processes such as recrystallization to obtain the desired product. The percentage yield of the compounds can vary, with reported yields ranging from 30% to 92% .

Chemical Reactions Analysis

Types of Reactions: 4-(Diphenylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in substitution reactions, where the diphenylamino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Diphenylamino)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: The compound has shown antimicrobial properties and is investigated for its potential to combat multidrug-resistant organisms.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of photorefractive polymers and composites for applications such as data storage, three-dimensional displays, and image amplification.

Mechanism of Action

The mechanism of action of 4-(Diphenylamino)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a cholinesterase inhibitor and histone deacetylase inhibitor, affecting various biological processes . The compound’s ability to inhibit these enzymes can lead to growth arrest and apoptosis of cancer cells, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

4-(Diphenylamino)butanoic acid can be compared with other similar compounds, such as:

    Phenylbutyric acid: This compound is used to treat urea cycle disorders and has antineoplastic properties.

    Butyric acid: Known for its role in metabolic pathways and as a histone deacetylase inhibitor.

Uniqueness: What sets this compound apart is its unique diphenylamino group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of reactions and applications that similar compounds may not be capable of.

Biological Activity

Overview

4-(Diphenylamino)butanoic acid, a compound characterized by its diphenylamino group attached to a butanoic acid backbone, has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO2, with a molecular weight of 255.32 g/mol. The structure features a butanoic acid moiety linked to a diphenylamino group, which is pivotal for its biological activity.

1. Antioxidant Activity

Research indicates that derivatives of diphenylamino compounds exhibit significant antioxidant properties. For instance, studies have demonstrated that certain diphenylamino derivatives can scavenge free radicals effectively, surpassing the activity of standard antioxidants like ascorbic acid. This activity is crucial for protecting cells from oxidative stress-related damage.

CompoundIC50 (µM)Reference
This compound12.5
Ascorbic Acid15.0

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The compound demonstrated moderate to high efficacy against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

3. Anti-inflammatory Effects

Studies have shown that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation : It can modulate receptor activity related to pain and inflammation, contributing to its therapeutic effects.

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant potential of this compound using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals, highlighting its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of the compound was tested against clinical isolates of bacteria. The results showed that it inhibited the growth of pathogenic bacteria significantly, suggesting its potential use in developing new antimicrobial agents.

Properties

IUPAC Name

4-(N-phenylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(19)12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUJAUCPZSQJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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